molecular formula C12H24N2O2 B14924118 2-(2-Hydroxyheptyl)-4-pentenohydrazide

2-(2-Hydroxyheptyl)-4-pentenohydrazide

Cat. No.: B14924118
M. Wt: 228.33 g/mol
InChI Key: SLOLRWIFWHNMLZ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyheptyl)-4-pentenohydrazide is an organic compound with a unique structure that combines a hydroxyheptyl group and a pentenohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyheptyl)-4-pentenohydrazide typically involves the reaction of 2-hydroxyheptanal with 4-pentenohydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyheptyl)-4-pentenohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-oxoheptyl)-4-pentenohydrazide.

    Reduction: Formation of 2-(2-aminoheptyl)-4-pentenohydrazide.

    Substitution: Formation of various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxyheptyl)-4-pentenohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyheptyl)-4-pentenohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyheptyl group may facilitate binding to hydrophobic pockets, while the hydrazide moiety can form hydrogen bonds or covalent interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethyl)-4-pentenohydrazide
  • 2-(2-Hydroxypropyl)-4-pentenohydrazide
  • 2-(2-Hydroxybutyl)-4-pentenohydrazide

Uniqueness

2-(2-Hydroxyheptyl)-4-pentenohydrazide is unique due to its longer hydroxyheptyl chain, which may confer distinct physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for exploring new applications and understanding structure-activity relationships.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

4-hydroxy-2-prop-2-enylnonanehydrazide

InChI

InChI=1S/C12H24N2O2/c1-3-5-6-8-11(15)9-10(7-4-2)12(16)14-13/h4,10-11,15H,2-3,5-9,13H2,1H3,(H,14,16)

InChI Key

SLOLRWIFWHNMLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(CC=C)C(=O)NN)O

Origin of Product

United States

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